5-chloro-4aH-quinazolin-4-one
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Overview
Description
5-chloro-4aH-quinazolin-4-one is a derivative of quinazolinone, a class of compounds known for their diverse biological activities. Quinazolinones are nitrogen-containing heterocycles that have been extensively studied for their pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4aH-quinazolin-4-one typically involves the reaction of anthranilic acid derivatives with appropriate reagents. One common method is the cyclization of 2-aminobenzamide with chloroacetyl chloride under basic conditions . This reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinone ring.
Industrial Production Methods
Industrial production of quinazolinone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-4aH-quinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolin-4(3H)-one derivatives.
Reduction: Reduction reactions can convert it into dihydroquinazolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the chloro group.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-chloro-4aH-quinazolin-4-one involves its interaction with specific molecular targets. For example, it can inhibit enzymes involved in DNA replication and repair, leading to the suppression of cell growth and proliferation . Additionally, it can interfere with bacterial cell wall synthesis, making it an effective antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: Lacks the chloro substituent but shares the core structure.
2-chloroquinazolin-4-one: Similar structure with the chloro group at a different position.
4-hydroxyquinazolin-2(1H)-one: Contains a hydroxyl group instead of a chloro group.
Uniqueness
5-chloro-4aH-quinazolin-4-one is unique due to its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the chloro group enhances its ability to participate in nucleophilic substitution reactions, making it a versatile intermediate for the synthesis of various derivatives .
Properties
Molecular Formula |
C8H5ClN2O |
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Molecular Weight |
180.59 g/mol |
IUPAC Name |
5-chloro-4aH-quinazolin-4-one |
InChI |
InChI=1S/C8H5ClN2O/c9-5-2-1-3-6-7(5)8(12)11-4-10-6/h1-4,7H |
InChI Key |
NANHHWCIFSKUKE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC=NC(=O)C2C(=C1)Cl |
Origin of Product |
United States |
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